molecular formula C10H9FN2S B14030231 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine

5-(3-Fluoro-5-methylphenyl)thiazol-2-amine

Cat. No.: B14030231
M. Wt: 208.26 g/mol
InChI Key: BOZPAWWUKOQTHA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiazole derivative .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine
  • 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine
  • 5-(3-Fluoro-4-methylphenyl)thiazol-2-amine

Uniqueness

5-(3-Fluoro-5-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

5-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

BOZPAWWUKOQTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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